molecular formula C16H23NO4S B7034118 N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)cyclohexanesulfonamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)cyclohexanesulfonamide

Cat. No.: B7034118
M. Wt: 325.4 g/mol
InChI Key: IUPVBYYHUXSELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)cyclohexanesulfonamide is a chemical compound with potential applications in various scientific fields. This compound features a benzodioxepin ring system attached to a cyclohexanesulfonamide group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c18-22(19,14-7-2-1-3-8-14)17-12-13-6-4-9-15-16(13)21-11-5-10-20-15/h4,6,9,14,17H,1-3,5,7-8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPVBYYHUXSELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NCC2=C3C(=CC=C2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)cyclohexanesulfonamide typically involves multiple steps, starting with the formation of the benzodioxepin core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization introduces the cyclohexanesulfonamide group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology may explore the biological activity of this compound, including its potential as a ligand for receptors or enzymes.

Medicine: In the medical field, this compound could be investigated for its therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals.

Industry: The compound's properties may be useful in various industrial applications, such as in the production of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)cyclohexanesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-methyl-1,3-dihydroisoindole-2-carboxamide

  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine hydrochloride

Uniqueness: N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)cyclohexanesulfonamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups may offer advantages over similar compounds in certain contexts.

This comprehensive overview provides a detailed look at this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover even more uses for this intriguing compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.